1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine
Overview
Description
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine is a chemical compound that features a tetrahydropyran ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydropyran derivatives with im
Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)-1H-imidazol-2-amine is a heterocyclic compound characterized by an imidazole ring and a tetrahydro-2H-pyran moiety. This unique structure offers potential biological activities, particularly in medicinal chemistry. The molecular formula is C8H13N3O, with a molecular weight of approximately 167.21 g/mol. Understanding the biological activity of this compound is essential for its application in drug development and therapeutic interventions.
The compound's structural features contribute to its biological activity:
- Imidazole Ring : Known for its role in various biological processes, including enzyme catalysis and metal ion coordination.
- Tetrahydro-2H-pyran Moiety : Enhances solubility and stability, potentially improving bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that the compound has significant antimicrobial properties. Interaction studies have shown that modifications to the imidazole or tetrahydro-pyran moieties can enhance binding affinity to specific pathogens.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, with some studies indicating its potential to inhibit pro-inflammatory cytokines in vitro.
Anticancer Potential
Recent investigations have highlighted the cytotoxic effects of this compound against various cancer cell lines. The structure–activity relationship (SAR) studies reveal that specific substitutions on the imidazole ring can significantly impact its efficacy against cancer cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of approximately 15 µM against A549 cells, indicating promising anticancer activity. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its therapeutic potential.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in active sites of enzymes, inhibiting their function.
- Cell Signaling Modulation : The compound may interfere with signaling pathways involved in inflammation and cancer progression.
Properties
IUPAC Name |
1-(oxan-4-yl)imidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)7-1-5-12-6-2-7/h3-4,7H,1-2,5-6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYMODZXZKTYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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